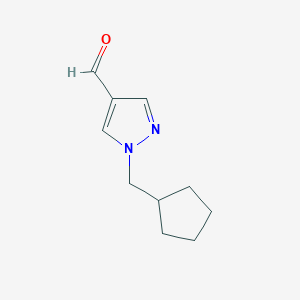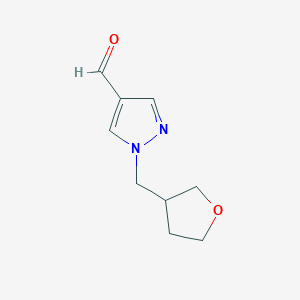
6-chloro-N-(2-chlorobenzyl)-2-methylpyrimidin-4-amine
Descripción general
Descripción
6-Chloro-N-(2-chlorobenzyl)-2-methylpyrimidin-4-amine, also known as C2MPA, is a synthetic compound that has been the focus of scientific research for its potential applications in various fields. C2MPA is a pyrimidine derivative, which is a heterocyclic aromatic compound composed of a six-membered ring of four carbon atoms and two nitrogen atoms. The compound has been studied for its ability to act as a catalyst, a ligand, and a reagent in various reactions. In addition, C2MPA has been investigated for its potential therapeutic applications, as it has been found to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
Research on the molecular and crystal structures of related compounds, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, highlights the significance of conformational differences and substantial hydrogen-bonding interactions leading to layered structures in the crystal formation. This structural information is crucial for understanding compound stability and reactivity (Odell et al., 2007).
Synthetic Pathways and Transformations
Studies have explored the synthesis of pyrimidine derivatives through reactions of heterocyclic halogeno compounds with nucleophiles, revealing mechanisms involving ring transformations and the formation of new compounds. Such synthetic routes are fundamental for the development of novel compounds with potential applications in medicinal chemistry (Hertog et al., 2010).
Biological Activity
Research into the synthesis and biological activity of pyrimidine derivatives, including those related to the compound , has identified pronounced effects, such as antituberculous properties. These findings suggest the potential for developing new therapeutic agents (Erkin & Krutikov, 2007).
Crystallography and Interaction Studies
Investigations into regioselective reactions and crystallography of related compounds have provided insights into their molecular interactions and structural stability, which are essential for drug design and development (Doulah et al., 2014).
Computational Chemistry and Docking Studies
Computational studies and molecular docking of pyrimidine derivatives have been conducted to assess their potential as agonists for specific receptors, highlighting the importance of these compounds in the treatment of conditions such as hypertension (Aayisha et al., 2019).
Propiedades
IUPAC Name |
6-chloro-N-[(2-chlorophenyl)methyl]-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3/c1-8-16-11(14)6-12(17-8)15-7-9-4-2-3-5-10(9)13/h2-6H,7H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWJGXCZASNLCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-chlorobenzyl)-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467469.png)

![[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467473.png)
![{1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467474.png)
![1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B1467475.png)
![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467476.png)


![N-[(2,4-dichlorophenyl)methyl]cyclobutanamine](/img/structure/B1467480.png)


![methyl[3-(1-propyl-1H-pyrazol-4-yl)propyl]amine](/img/structure/B1467489.png)

